molecular formula C9H7BrClN5 B13129279 6-(5-Bromo-2-chlorophenyl)-1,3,5-triazine-2,4-diamine CAS No. 57381-45-0

6-(5-Bromo-2-chlorophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B13129279
CAS No.: 57381-45-0
M. Wt: 300.54 g/mol
InChI Key: RNXNJHBTMRPHBZ-UHFFFAOYSA-N
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Description

6-(5-Bromo-2-chlorophenyl)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of a bromine and chlorine atom on the phenyl ring, which is attached to the triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Bromo-2-chlorophenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method starts with the preparation of 5-bromo-2-chlorobenzonitrile, which is then subjected to cyclization with cyanamide under acidic conditions to form the triazine ring. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

6-(5-Bromo-2-chlorophenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Derivatives with different functional groups replacing bromine or chlorine.

    Oxidation: Oxides of the triazine ring.

    Reduction: Amines and other reduced forms of the compound.

    Coupling: Biaryl compounds with extended aromatic systems.

Scientific Research Applications

6-(5-Bromo-2-chlorophenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(5-Bromo-2-chlorophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2-chlorophenyl)(morpholino)methanone
  • 5-Bromo-2-chlorophenol
  • 5-Bromo-2-aryl benzimidazoles

Comparison

Compared to similar compounds, 6-(5-Bromo-2-chlorophenyl)-1,3,5-triazine-2,4-diamine is unique due to its triazine core, which imparts distinct chemical properties and reactivity. The presence of both bromine and chlorine atoms on the phenyl ring further enhances its versatility in chemical reactions.

Properties

CAS No.

57381-45-0

Molecular Formula

C9H7BrClN5

Molecular Weight

300.54 g/mol

IUPAC Name

6-(5-bromo-2-chlorophenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C9H7BrClN5/c10-4-1-2-6(11)5(3-4)7-14-8(12)16-9(13)15-7/h1-3H,(H4,12,13,14,15,16)

InChI Key

RNXNJHBTMRPHBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C2=NC(=NC(=N2)N)N)Cl

Origin of Product

United States

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